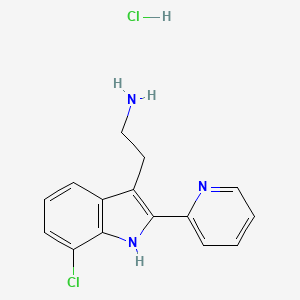2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride
CAS No.: 1049783-68-7
Cat. No.: VC7817998
Molecular Formula: C15H15Cl2N3
Molecular Weight: 308.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1049783-68-7 |
|---|---|
| Molecular Formula | C15H15Cl2N3 |
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | 2-(7-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H14ClN3.ClH/c16-12-5-3-4-10-11(7-8-17)15(19-14(10)12)13-6-1-2-9-18-13;/h1-6,9,19H,7-8,17H2;1H |
| Standard InChI Key | NPFVIQPUAGVCNI-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCN.Cl |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine hydrochloride, with a molecular formula of C₁₅H₁₅Cl₂N₃ and a molecular weight of 308.21 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1049787-82-7 | |
| PubChem CID | 2771697 | |
| SMILES | C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl | |
| InChI Key | GPUCTLRRCHXKDT-UHFFFAOYSA-N |
The structure comprises an indole core substituted with a chlorine atom at position 7, a pyridine ring at position 2, and an ethylamine side chain at position 3, protonated as a hydrochloride salt .
Physicochemical Properties
Limited solubility data are available, but its hydrochloride salt form suggests moderate water solubility. Spectral characterization (e.g., NMR, IR) remains unreported in public databases, though its synthetic intermediates and analogs are well-documented .
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically involves multi-step reactions:
-
Indole Formation: Cyclization of substituted phenylhydrazines with ketones or aldehydes under acidic conditions.
-
Pyridine Coupling: Suzuki-Miyaura cross-coupling to introduce the pyridin-2-yl group at position 2 of the indole.
-
Ethylamine Functionalization: Alkylation or reductive amination to attach the ethylamine side chain.
-
Salt Formation: Treatment with hydrochloric acid to yield the monohydrochloride .
Continuous flow reactors and high-throughput screening optimize yield and purity, with final purification via crystallization or chromatography.
Comparative Analysis with Analogues
Structural analogs, such as 2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)-ethylamine monohydrochloride (CAS: CB3670112), differ in pyridine substitution patterns, altering electronic properties and potential receptor binding .
| Supplier | Location | Purity | Availability |
|---|---|---|---|
| Novasep Synthesis | Germany | >95% | Custom synthesis |
| Chengdu Miracle Chemicals | China | >98% | Bulk quantities |
| United States Biological | USA | Research-grade | 50 mg–1 g |
| Latgontanchemicals | Denmark | >97% | Gram-scale |
Data sourced from supplier catalogs and chemical marketplaces .
Future Research Directions
-
Solubility and Stability Studies: Essential for formulation development.
-
Target Identification: High-throughput screening against kinase or GPCR libraries.
-
In Vivo Toxicology: Assessing phospholipidosis risk and organ-specific toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume